molecular formula C9H14Cl2N2O B2852130 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride CAS No. 2567498-08-0

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride

Cat. No.: B2852130
CAS No.: 2567498-08-0
M. Wt: 237.12
InChI Key: LEGPURJXFFOTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride (CAS: 2567498-08-0) is a heterocyclic compound with the molecular formula C₉H₁₄Cl₂N₂O and a molecular weight of 237.1263 g/mol . Its structure features a partially saturated quinoxaline core substituted with a methyl group and hydroxyl moiety, stabilized as a dihydrochloride salt. The SMILES notation (CN1CCNc2c1c(O)ccc2.Cl.Cl) highlights the bicyclic framework and protonation sites .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-11-6-5-10-7-3-2-4-8(12)9(7)11;;/h2-4,10,12H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGPURJXFFOTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C(=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride, specific reaction conditions and catalysts may be employed to achieve the desired product. Green chemistry principles can be adopted to make the synthesis more environmentally friendly .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol; dihydrochloride, as anti-cancer agents. A patent (WO2021260092A1) discusses various quinoxaline derivatives showing promising results against different cancer cell lines. These compounds are believed to target specific pathways involved in tumor growth and proliferation .

Case Study:
In vitro studies demonstrated that certain quinoxaline derivatives inhibited the proliferation of breast and prostate cancer cells, suggesting their viability as therapeutic agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .

Antimicrobial Properties

Quinoxaline derivatives have been evaluated for their antimicrobial properties against various pathogens. Research indicates that these compounds exhibit significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The structural features of quinoxaline contribute to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Study:
A study isolated new compounds from Helichrysum italicum, demonstrating that quinoxaline derivatives could enhance antimicrobial efficacy when combined with other known antibiotics, potentially leading to synergistic effects .

Organic Synthesis

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol; dihydrochloride serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis Pathways:
The compound can be synthesized through several methods involving carbon-nitrogen bond formation, which is crucial for developing more complex heterocyclic compounds. Recent advancements in synthetic methodologies have focused on greener approaches to minimize environmental impact .

Reaction Type Description Reference
Carbon-Nitrogen Bond FormationUtilizes environmentally friendly conditions for synthesis
Rearrangement ReactionsQuinoxaline derivatives can undergo rearrangements to yield new compounds

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Vanoxerine Dihydrochloride
  • Structure : A triazabicyclodecane derivative acting as a CDK2/4/6 triple inhibitor.
  • Activity : Broad-spectrum anti-cancer activity (IC₅₀: 3.79–4.04 μM in liver cancer cell lines) due to multi-kinase inhibition .
  • Key Difference: Unlike 4-methyl-2,3-dihydroquinoxaline dihydrochloride, vanoxerine’s polypharmacology targets cell cycle regulation and apoptosis, making it more versatile in oncology .
Capmatinib Dihydrochloride
  • Structure: A non-chiral MET inhibitor with a pyrido[2,3-d]pyrimidine core.
  • Properties : Yellow, hygroscopic powder with pH-dependent solubility and polymorphic behavior .
  • Key Difference: Capmatinib’s well-defined target (MET kinase) contrasts with the undefined mechanism of the quinoxaline derivative, though both utilize dihydrochloride salts for solubility optimization .
1,4,5-Oxadiazepane Dihydrochloride
  • Structure : A seven-membered oxadiazepane ring.
  • Properties : White-to-yellow crystals, water-soluble, acidic in aqueous solution .
  • Key Difference: The oxadiazepane core lacks aromaticity, making it structurally distinct from the quinoxaline derivative, though both share dihydrochloride salt-enhanced bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Physical Form
4-Methyl-2,3-dihydroquinoxaline dihydrochloride C₉H₁₄Cl₂N₂O 237.13 Not explicitly stated; likely water-soluble due to dihydrochloride Solid (exact color unspecified)
Vanoxerine dihydrochloride C₂₀H₂₄Cl₂N₂O 403.33 Soluble in polar solvents Crystalline solid
2-(2,4-Diaminophenoxy)ethanol dihydrochloride C₈H₁₃Cl₂N₂O₂ 204.65 Water-soluble Grey to pale pink-grey powder
1,4,5-Oxadiazepane dihydrochloride C₅H₁₂Cl₂N₄O 215.09 Soluble in water and alcohols White-to-light yellow crystals

Key Observations :

  • Dihydrochloride salts universally improve water solubility, critical for drug formulation.

Pharmacological and Functional Comparisons

Kinase Inhibitors
  • Vanoxerine and capmatinib are clinically validated kinase inhibitors with defined targets (CDKs and MET, respectively) .
Biogenic Amine Derivatives
  • Histamine dihydrochloride and putrescine dihydrochloride () are bioactive amines involved in immune and cellular processes. The quinoxaline derivative’s hydroxyl and methyl groups may confer distinct receptor-binding properties compared to these linear amines.

Biological Activity

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride is a quinoxaline derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications in various fields, including oncology and antimicrobial research. This article synthesizes current findings from various studies, highlighting its biological activity, mechanisms of action, and potential applications.

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride can be synthesized through several methods, typically involving the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Its molecular formula is C9H12N2O2HClC_9H_{12}N_2O\cdot 2HCl, and it features a quinoxaline core which is crucial for its biological activity.

Biological Activity

The biological activity of 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride has been explored in various contexts:

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It targets key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases .
  • Induction of Apoptosis : Studies have demonstrated that it can induce programmed cell death in cancer cells by activating apoptotic pathways .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Lines TestedMechanism of ActionIC50 (µM)
A431, JurkatTopoisomerase inhibition15
MCF7Apoptosis induction20

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it exhibits activity against a range of bacterial strains:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism by which 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are crucial in cancer metabolism .
  • Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Induction : The compound can increase oxidative stress within cells, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups .
  • Antimicrobial Efficacy Assessment : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, underscoring its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via hydrogenation of quinaldine derivatives followed by hydroxylation and dihydrochloride salt formation. Key steps include:

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm) to reduce the quinoxaline ring to its dihydro form .
  • Hydroxylation : Electrophilic substitution or oxidative methods (e.g., KMnO₄ in acidic conditions) to introduce the hydroxyl group at the 5-position .
  • Salt Formation : Reaction with HCl gas in anhydrous ethanol to form the dihydrochloride salt .

Q. Critical Factors :

  • Temperature control during hydrogenation (20–50°C) prevents over-reduction.
  • Solvent polarity (e.g., ethanol vs. THF) affects crystallinity and purity of the final product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
  • NMR : ¹H NMR (DMSO-d₆) to confirm substitution patterns:
    • δ 2.1–2.3 ppm (methyl group at C4).
    • δ 4.8–5.2 ppm (dihydroquinoxaline protons) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1 for the free base) .

Q. Common Pitfalls :

  • Residual solvents (e.g., ethanol) in NMR spectra may obscure proton signals; lyophilize samples before analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.

  • Tautomerism : The hydroxyl group at C5 may participate in keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR (VT-NMR) to track equilibrium shifts .
  • X-ray vs. Solution-State Data : Compare crystal structures (X-ray) with DFT-optimized geometries to identify conformational flexibility. For example, dihedral angles in the solid state may differ due to hydrogen bonding with HCl counterions .

Case Study :
In structurally similar quinoxaline derivatives, VT-NMR revealed a 70:30 equilibrium between enol and keto forms at 25°C, explaining split peaks in ¹H NMR .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1% v/v) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values. Normalize data to untreated cells and validate with a reference toxin (e.g., doxorubicin) .

Q. Experimental Design Tip :

  • Pre-saturate the compound in culture media (24 h, 37°C) to account for solubility limitations .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Common issues include poor bioavailability or metabolic instability.

  • Bioavailability : Measure logP (octanol-water) to assess lipophilicity. A logP >2 suggests adequate membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to identify rapid degradation. Use LC-MS to detect metabolites (e.g., hydroxylation or demethylation products) .

Example :
A related dihydroquinoxaline derivative showed 90% degradation in rat liver microsomes within 30 min, explaining its low in vivo efficacy despite strong in vitro activity .

Q. What strategies optimize the compound’s stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Protect from UV light using amber vials; monitor degradation via HPLC every 6 months .

Q. Stability Data :

ConditionDegradation (%) at 12 Months
-20°C (lyophilized)<5
4°C (solution)15–20

Methodological Resources

  • Spectral Libraries : PubChem (CID 71757775) and EPA DSSTox (DTXSID50590603) provide validated NMR and MS data .
  • Safety Protocols : Follow ACS guidelines for handling hydrochloride salts (e.g., PPE for HCl vapor exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.